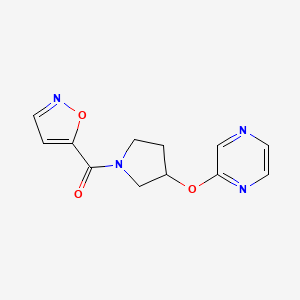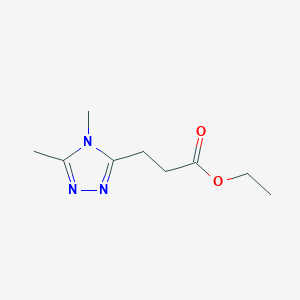
4-(4H-1,2,4-triazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4H-1,2,4-triazol-4-yl)pyridine” is a compound that has been studied for various purposes, such as generating coordination complexes and supramolecular self-assemblies . It has also been used in the formation of dendritic and polymeric networks .
Synthesis Analysis
The synthesis of “4-(4H-1,2,4-triazol-4-yl)pyridine” involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with varied metal salts under solvothermal conditions . This process results in the formation of coordination polymers . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-(4H-1,2,4-triazol-4-yl)pyridine” is determined by single X-ray crystal diffraction . The compound forms coordination polymers with different topologies, depending on the secondary ligand used . For example, when ammonium molybdate is used as a secondary ligand, a 2D network with a (2,3,3,3,4)-connected net topology is formed .Chemical Reactions Analysis
The chemical reactions involving “4-(4H-1,2,4-triazol-4-yl)pyridine” are complex and depend on the specific conditions and reactants used. For instance, when reacted with varied metal salts under solvothermal conditions, it forms coordination polymers . These reactions are confirmed by spectroscopic techniques and further characterized by elemental analysis, IR, TGA, and PXRD .科学的研究の応用
Corrosion Inhibition
4-(4H-1,2,4-triazol-4-yl)pyridine derivatives have been explored for their role as corrosion inhibitors. Schiff’s bases of pyridyl substituted triazoles, such as 3-phenylallylidene amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol, have shown significant inhibition performance for mild steel in hydrochloric acid solutions, demonstrating their potential in metal preservation and industrial applications (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activity
The antimicrobial potential of 4-(4H-1,2,4-triazol-4-yl)pyridine derivatives has been a subject of research. Various derivatives synthesized from isonicotinic acid hydrazide exhibited antimicrobial properties, indicating the relevance of these compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Synthesis of Novel Complexes
Research has delved into synthesizing novel coordination polymers using 4-(4H-1,2,4-triazol-4-yl)pyridine derivatives. For example, the study involving 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl) benzoic acid resulted in diverse and unique complex structures with potential applications in material science and catalysis (Du et al., 2016).
Antioxidant Properties
Research into the antioxidant properties of certain 4-(4H-1,2,4-triazol-4-yl)pyridine derivatives, like 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole, has been conducted. These studies contribute to understanding these compounds' potential therapeutic applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Luminescence and Photonic Applications
The luminescent properties of 4-(4H-1,2,4-triazol-4-yl)pyridine complexes with various metals, including Y(III), Sm(III), Eu(III), Gd(III), and Tb(III), have been extensively studied. These complexes exhibit impressive visual emissions under UV excitation, suggesting their potential use in optical devices and photonic conversion media (Stan et al., 2015).
Electrocatalytic Activity in Water Splitting
The use of 4-(4H-1,2,4-triazol-4-yl)pyridine in the synthesis of metal(II)–organic frameworks (MOFs) has shown promising electrocatalytic activity for water splitting. This research opens up possibilities for these compounds in sustainable energy applications, particularly in hydrogen production (Gong et al., 2014).
特性
IUPAC Name |
4-(1,2,4-triazol-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-5-9-10-6-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIXRBWIWLVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4H-1,2,4-triazol-4-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

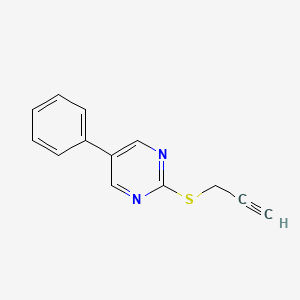
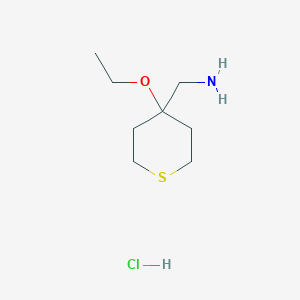
![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2479458.png)
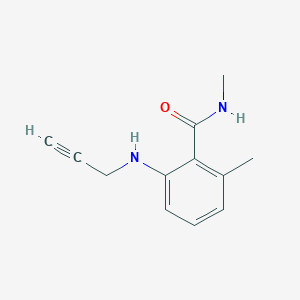
![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)
![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)
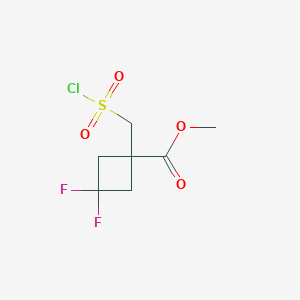
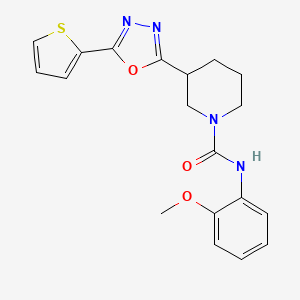
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)
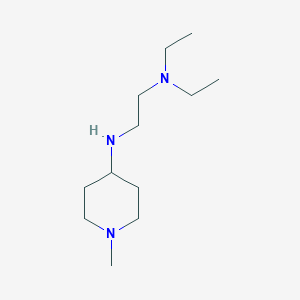
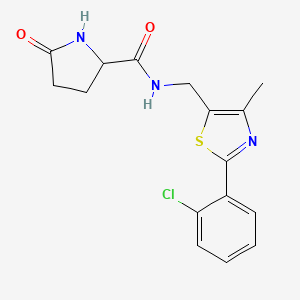
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2479476.png)
